molecular formula C15H22N2O4 B2507393 3-((1-(2-Cyclohexylacetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034391-81-4

3-((1-(2-Cyclohexylacetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B2507393
CAS No.: 2034391-81-4
M. Wt: 294.351
InChI Key: VALSYSCNSTXMOD-UHFFFAOYSA-N
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Description

3-((1-(2-Cyclohexylacetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a heterocyclic compound that features both azetidine and oxazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-Cyclohexylacetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-((1-(2-Cyclohexylacetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

3-((1-(2-Cyclohexylacetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((1-(2-Cyclohexylacetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The azetidine and oxazolidine rings play a crucial role in its biological activity by interacting with enzymes and receptors in the body. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid, share structural similarities.

    Oxazolidine derivatives: Compounds like oxazolidine-2,4-dione have similar structural features.

Uniqueness

3-((1-(2-Cyclohexylacetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is unique due to the combination of azetidine and oxazolidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[[1-(2-cyclohexylacetyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c18-13(6-11-4-2-1-3-5-11)16-7-12(8-16)9-17-14(19)10-21-15(17)20/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALSYSCNSTXMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CC(C2)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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